molecular formula C13H14O2 B7896392 2-(6-Methoxynaphthalen-2-yl)ethanol CAS No. 32725-05-6

2-(6-Methoxynaphthalen-2-yl)ethanol

Cat. No.: B7896392
CAS No.: 32725-05-6
M. Wt: 202.25 g/mol
InChI Key: QZLXBEDMDRAGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methoxynaphthalen-2-yl)ethanol is an organic compound with the molecular formula C13H14O2. It is a derivative of naphthalene, featuring a methoxy group at the 6-position and an ethanol group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxynaphthalen-2-yl)ethanol typically involves the reduction of 6-methoxy-2-naphthaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol, which yields the desired ethanol derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxynaphthalen-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: 6-Methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.

    Reduction: 2-(6-Methoxynaphthalen-2-yl)ethane.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

2-(6-Methoxynaphthalen-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)ethanol is not well-documented. its derivatives have been studied for their interactions with various biological targets. For example, some derivatives act as inhibitors of bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthaldehyde: An oxidation product of 2-(6-Methoxynaphthalen-2-yl)ethanol.

    6-Methoxy-2-naphthoic acid: Another oxidation product.

    2-(6-Methoxynaphthalen-2-yl)propanoic acid: A structurally similar compound with a propanoic acid group instead of an ethanol group.

Uniqueness

This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its methoxy and ethanol groups make it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-15-13-5-4-11-8-10(6-7-14)2-3-12(11)9-13/h2-5,8-9,14H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLXBEDMDRAGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282803
Record name 2-(6-methoxynaphthalen-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32725-05-6
Record name NSC28063
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(6-methoxynaphthalen-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyllithium (5.2 mL, 8.84 mmol, 1.7 M/pentane) was added to a −78° C. solution of 2-bromo-6-methoxynaphthalene (1.0471 g, 4.42 mmol) in THF (10 mL)/ether (10 mL). After 30 minutes, a solution of ethylene oxide in THF (2 mL, 23 mmol, 0.5 g/mL) was added and the reaction was allowed to warm to room temperature. After overnight stirring, 30 mL saturated NH4Cl solution was added and the resulting mixture was extracted with ethyl acetate (3×30 mL). The combined organic solution was then dried (Na2SO4), filtered and evaporated. Purification by flash chromatography (ethyl acetate/hexanes) gave the title compound (478 mg, 53%).
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
1.0471 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
53%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.